molecular formula C7H13IO B142455 2-(Iodomethyl)oxepane CAS No. 130868-43-8

2-(Iodomethyl)oxepane

Cat. No.: B142455
CAS No.: 130868-43-8
M. Wt: 240.08 g/mol
InChI Key: GGGYXZYJTQDNEZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)oxepane is a seven-membered cyclic ether with an iodomethyl group attached to the second carbon of the oxepane ring

Safety and Hazards

2-(Iodomethyl)oxepane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of dihydropyranes. For instance, the cyclopropanation and subsequent ring opening of bicyclo[4.1.0]heptanes can yield oxepane derivatives . Another approach involves the organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-catalyzed coupling reactions. The use of palladium-catalyzed coupling and radical cyclization methods are particularly effective for producing oxepane derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)oxepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Common reagents include sodium acetate and other nucleophiles.

    Oxidation: Reagents such as dimethyl sulfoxide (DMSO) and oxalyl chloride are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution: Functionalized oxepanes with various substituents.

    Oxidation: Oxepane-2,7-dione derivatives.

    Reduction: Polyoxygenated oxepanes.

Comparison with Similar Compounds

Uniqueness: 2-(Iodomethyl)oxepane is unique due to the presence of the iodomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-(iodomethyl)oxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYXZYJTQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376674
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130868-43-8
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)oxepane
Reactant of Route 2
2-(Iodomethyl)oxepane
Reactant of Route 3
2-(Iodomethyl)oxepane
Reactant of Route 4
2-(Iodomethyl)oxepane
Reactant of Route 5
2-(Iodomethyl)oxepane
Reactant of Route 6
2-(Iodomethyl)oxepane

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